

# Spectroscopic data for 6-phthalimido-1-hexyne (<sup>1</sup>H NMR, <sup>13</sup>C NMR)

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## Compound of Interest

Compound Name: *2-(Hex-5-yn-1-yl)isoindoline-1,3-dione*

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An In-depth Technical Guide to the Spectroscopic Data of 6-Phthalimido-1-hexyne

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-phthalimido-1-hexyne, tailored for researchers, scientists, and professionals in the field of drug development. The following sections detail the <sup>1</sup>H and <sup>13</sup>C NMR data, the experimental protocols for their acquisition, and a workflow diagram illustrating the process.

## Spectroscopic Data Presentation

The quantitative <sup>1</sup>H and <sup>13</sup>C NMR data for 6-phthalimido-1-hexyne are summarized in the tables below. The data were acquired in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard.[1]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 6-phthalimido-1-hexyne[1]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.85 – 7.83	m	2H, Ph-H	
7.72 – 7.69	m	2H, Ph-H	
3.72	t	6.9	2H, $-\text{CH}_2\text{-N}$
2.57	m	2H, $-\text{CH}_2\text{-C}\equiv$	
1.93	t	2.7	1H, $\equiv\text{C-H}$
1.85 – 1.78	m	2H, $-\text{CH}_2\text{-}$	
1.61 – 1.50	m	2H, $-\text{CH}_2\text{-}$	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 6-phthalimido-1-hexyne[1]

Chemical Shift ( $\delta$ , ppm)	Assignment
168.6	C=O
132.3	Ph-C
131.1	Ph-C
123.4	Ph-CH
83.9	$-\text{C}\equiv\text{CH}$
69.0	$-\text{C}\equiv\text{CH}$
37.6	$-\text{CH}_2\text{-N}$
27.9	$-\text{CH}_2\text{-}$
25.8	$-\text{CH}_2\text{-}$
18.2	$-\text{CH}_2\text{-}$

## Experimental Protocols

The acquisition of the NMR spectra followed standard laboratory procedures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

- **Sample Preparation:** A sample of 6-phthalimido-1-hexyne was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).
- **Internal Standard:** Tetramethylsilane (TMS) was added to the solution to serve as an internal reference for the chemical shifts (0 ppm).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on an NMR spectrometer operating at a frequency of 300 MHz or higher.
- **Data Acquisition and Processing:** The spectra were acquired and processed using the spectrometer's software. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 6-phthalimido-1-hexyne.



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Caption: Workflow for the synthesis and spectroscopic characterization of 6-phthalimido-1-hexyne.

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## References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b1307520)
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